molecular formula C11H17N3O3 B4966511 6-hydroxy-5-[(4-methylpiperidin-1-yl)methyl]-1H-pyrimidine-2,4-dione

6-hydroxy-5-[(4-methylpiperidin-1-yl)methyl]-1H-pyrimidine-2,4-dione

Cat. No.: B4966511
M. Wt: 239.27 g/mol
InChI Key: SWQKDFYZKITGJS-UHFFFAOYSA-N
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Description

6-hydroxy-5-[(4-methylpiperidin-1-yl)methyl]-1H-pyrimidine-2,4-dione is a heterocyclic compound that contains both piperidine and pyrimidine rings. This compound is of significant interest in organic chemistry due to its potential applications in pharmaceuticals and other fields. The presence of the piperidine ring is particularly notable, as piperidine derivatives are known for their biological activity and are commonly found in various drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-5-[(4-methylpiperidin-1-yl)methyl]-1H-pyrimidine-2,4-dione typically involves multiple steps. One common method starts with the alkylation of a lithiated intermediate, followed by reduction and rearrangement to generate a protected piperidine intermediate. This intermediate is then deprotected and subjected to amide formation to yield the final product . The overall yield of this process can be around 32%, and the total reaction time is approximately 80 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production by optimizing reaction conditions and using readily available starting materials.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-5-[(4-methylpiperidin-1-yl)methyl]-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone derivative, while substitution reactions could introduce various functional groups into the piperidine ring.

Scientific Research Applications

6-hydroxy-5-[(4-methylpiperidin-1-yl)methyl]-1H-pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-hydroxy-5-[(4-methylpiperidin-1-yl)methyl]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors and enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as anticancer activity by inhibiting topoisomerase enzymes .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

6-hydroxy-5-[(4-methylpiperidin-1-yl)methyl]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-7-2-4-14(5-3-7)6-8-9(15)12-11(17)13-10(8)16/h7H,2-6H2,1H3,(H3,12,13,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQKDFYZKITGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(NC(=O)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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